REACTION_CXSMILES
|
C([O:8][C:9]1[CH:19]=[CH:18][C:12]([CH2:13][C:14]2([NH2:17])[CH2:16][CH2:15]2)=[CH:11][CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[NH2:17][C:14]1([CH2:13][C:12]2[CH:18]=[CH:19][C:9]([OH:8])=[CH:10][CH:11]=2)[CH2:16][CH2:15]1
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Name
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1-(4-benzyloxy-benzyl)-cyclopropylamine
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Quantity
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5 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=C(CC2(CC2)N)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
NC1(CC1)CC1=CC=C(C=C1)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |